molecular formula C24H30FN3O3S B4363768 {1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE

{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4363768
M. Wt: 459.6 g/mol
InChI Key: CRDVZESLYRVSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine core substituted with a 4-fluorophenylsulfonyl group and a 2-methylbenzyl group, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-fluorophenylsulfonyl chloride, which is then reacted with piperidine to form the sulfonyl-piperidine intermediate. This intermediate is further reacted with 2-methylbenzyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-({1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-(2-methylbenzyl)piperazine
  • 1-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-(2-methylbenzyl)piperazine
  • 1-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-(2-methylbenzyl)piperazine

Uniqueness

{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE is unique due to the presence of the 4-fluorophenylsulfonyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O3S/c1-19-5-2-3-6-20(19)17-26-13-15-27(16-14-26)24(29)21-7-4-12-28(18-21)32(30,31)23-10-8-22(25)9-11-23/h2-3,5-6,8-11,21H,4,7,12-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDVZESLYRVSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE
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{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE
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{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE
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{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE
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{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE
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{1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE

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